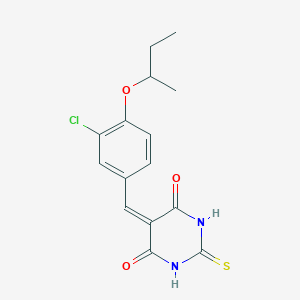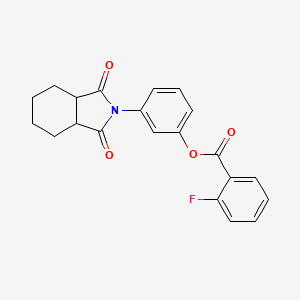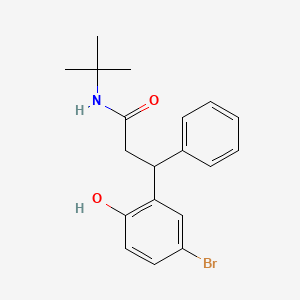![molecular formula C22H20F3NO2 B4009309 10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4009309.png)
10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex cyclic compounds often involves multi-step reactions, where each step must be carefully controlled to achieve the desired product. While specific details on the synthesis of 10-[3-(Trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid are not directly available, research on similar compounds, such as the formation of pentakis(trifluoromethyl)phenyl derivatives, provides insight into potential synthetic routes. These processes typically involve the use of (trifluoromethyl)copper species and can lead to highly functionalized and sterically crowded molecules (Kütt et al., 2008).
Molecular Structure Analysis
The molecular structure of cyclic compounds is crucial in determining their reactivity and physical properties. Research on related cyclic and polycyclic compounds reveals the importance of bond angles, torsional strain, and electron distribution in defining their structural characteristics. For example, studies on the stereodynamics of diphenyl-azatetracyclo compounds have shown how nitrogen inversion and phenyl rotation can be significantly restricted due to the molecule's conformation (Gribble et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 10-[3-(Trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid can be inferred from studies on similar molecules. For instance, the reactivity of polyfluorocyclopentadienes with phenyl azide suggests potential reactions involving azide compounds, leading to the formation of triazolines and aziridines, indicative of the compound's electrophilic and nucleophilic reaction sites (Banks et al., 1971).
Physical Properties Analysis
The physical properties of such a complex molecule would likely include significant considerations of its boiling point, solubility, and crystalline structure. While direct data on 10-[3-(Trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid are not available, analogous compounds exhibit unique properties due to their sterically crowded configurations and functional groups, affecting solubility and melting points (Linden et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound, particularly its acidity, basicity, and potential for forming derivatives, would be influenced by the presence of trifluoromethyl groups and the azatetracyclo structure. Research on similar compounds, such as trifluoromethyl derivatives of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane, demonstrates how substituents affect reactivity, indicating potential areas of chemical interest for further exploration (Linden et al., 2005).
Propiedades
IUPAC Name |
10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO2/c23-22(24,25)15-3-1-2-13(9-15)20-19-12-5-4-11(8-12)18(19)16-10-14(21(27)28)6-7-17(16)26-20/h1-3,6-7,9-12,18-20,26H,4-5,8H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRGCTBNJCAWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)O)NC3C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B4009234.png)
![4-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid](/img/structure/B4009241.png)

![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4009265.png)
![5-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4009266.png)
![2-chloro-5-{3-methyl-5-oxo-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B4009289.png)

![2-(6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4009317.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4009320.png)
![3-(2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)propanenitrile](/img/structure/B4009323.png)
![4-chloro-3-methylphenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)(phenyl)acetate](/img/structure/B4009325.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4009330.png)
![1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4009338.png)